

# HSD17B13 Inhibition in NASH: A Comparative Analysis of INI-822 and BI-3231

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-71 |           |
| Cat. No.:            | B12371902      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of two small molecule inhibitors of  $17\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13), INI-822 and BI-3231, in models relevant to Nonalcoholic Steatohepatitis (NASH).

Genetic studies have identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including NASH, making it a compelling therapeutic target.[1] Both INI-822, developed by Inipharm, and BI-3231, from Boehringer Ingelheim, are potent inhibitors of the HSD17B13 enzyme. This guide summarizes the available preclinical data for both compounds, detailing their effects on key markers of liver injury and metabolism, and outlines the experimental protocols used in these studies.

#### At a Glance: Comparative Efficacy



| Compound                                       | Model                                                                                                                                               | Key Findings                                                                                                                                                                                                                                                   |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| INI-822                                        | Diet-Induced Rat Model of<br>MASH (NASH)                                                                                                            | - Decreased levels of Alanine Aminotransferase (ALT), a biomarker for liver damage.[2] [3][4] - Dose-dependent increase in hepatic phosphatidylcholines (PCs).[2] [3][4]                                                                                       |
| Primary Human Liver-on-a-<br>Chip (NASH Model) | - Significant decrease in fibrotic proteins $\alpha$ -smooth muscle actin ( $\alpha$ SMA) and collagen type 1 at 1 and 5 $\mu$ M concentrations.[5] |                                                                                                                                                                                                                                                                |
| BI-3231                                        | In vitro Hepatocellular<br>Lipotoxicity Model                                                                                                       | - Significantly decreased triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.[6][7] - Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6][7] - Increased mitochondrial respiratory function.[6][7] |

## HSD17B13 Signaling Pathway and Therapeutic Intervention

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its inhibition is hypothesized to mimic the protective effects of naturally occurring loss-of-function genetic variants, thereby mitigating the progression of NASH.





Click to download full resolution via product page

Figure 1. Inhibition of HSD17B13 by small molecules aims to disrupt the progression of NASH.

# **Quantitative Data Summary INI-822 Efficacy Data**

Table 1: Effect of INI-822 in a Diet-Induced Rat Model of MASH



| Parameter                          | Treatment Group | Outcome                                                     |
|------------------------------------|-----------------|-------------------------------------------------------------|
| Alanine Aminotransferase<br>(ALT)  | INI-822         | Statistically significant decrease compared to controls.[4] |
| Hepatic Phosphatidylcholines (PCs) | INI-822         | Dose-dependent increase.[2]                                 |
| HSD17B13 Lipid Substrates          | INI-822         | Increased levels, consistent with target engagement.[4]     |

Table 2: Anti-fibrotic Effects of INI-822 in a Primary Human Liver-on-a-Chip NASH Model

| Parameter                    | Concentration | Outcome                                |
|------------------------------|---------------|----------------------------------------|
| α-smooth muscle actin (αSMA) | 1 μM and 5 μM | Significantly decreased (p<0.0001).[5] |
| Collagen Type 1              | 1 μM and 5 μM | Significantly decreased (p<0.0001).[5] |

### **BI-3231 Efficacy Data**

Table 3: In Vitro Effects of BI-3231 in a Hepatocellular Lipotoxicity Model



| Cell Type                                             | Parameter                              | Treatment | Outcome                                                                     |
|-------------------------------------------------------|----------------------------------------|-----------|-----------------------------------------------------------------------------|
| Human HepG2 cells<br>and primary mouse<br>hepatocytes | Triglyceride (TG) Accumulation         | BI-3231   | Significantly decreased under palmitic acid-induced lipotoxic stress.[6][7] |
| Human HepG2 cells<br>and primary mouse<br>hepatocytes | Cell Proliferation and Differentiation | BI-3231   | Considerable improvement.[6][7]                                             |
| Human HepG2 cells<br>and primary mouse<br>hepatocytes | Lipid Homeostasis                      | BI-3231   | Restoration observed. [6][7]                                                |
| Human HepG2 cells<br>and primary mouse<br>hepatocytes | Mitochondrial<br>Respiration           | BI-3231   | Increased function without affecting β-oxidation.[6][7]                     |

### **Experimental Protocols**

A standardized experimental workflow is crucial for the evaluation of potential NASH therapeutics. Below is a generalized workflow for a preclinical NASH study.





Click to download full resolution via product page

Figure 2. A typical experimental workflow for evaluating HSD17B13 inhibitors in a preclinical NASH model.

#### **INI-822 Study Methodologies**

- In Vivo Rat Model of MASH:
  - Model: Rats were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
     to induce MASH.[2][3]
  - Treatment: INI-822 was administered orally.[5]
  - Endpoints: Serum levels of ALT were measured as a marker of liver injury. Hepatic phosphatidylcholine levels were quantified to assess changes in lipid metabolism.[2][3][4]



- Primary Human Liver-on-a-Chip NASH Model:
  - Model: A microphysiological system (CN Bio's PhysioMimix) was used, co-culturing primary human hepatocytes (homozygous for the active HSD17B13 allele), Kupffer cells, and stellate cells in a high-fat medium to induce a NASH phenotype.[5][8]
  - $\circ$  Treatment: The co-cultures were treated with INI-822 at concentrations of 1 μM and 5 μM. [5]
  - Endpoints: Fibrosis was assessed by immunohistochemistry for αSMA and collagen type
     1.[5]

#### **BI-3231 Study Methodology**

- In Vitro Hepatocellular Lipotoxicity Model:
  - Cell Culture: Human HepG2 cells and freshly isolated primary mouse hepatocytes were used.[6][7]
  - Induction of Lipotoxicity: Lipotoxicity was induced by treatment with palmitic acid.[6][7]
  - Treatment: Cells were co-incubated with BI-3231.[6][7]
  - Endpoints: Triglyceride accumulation was measured to assess steatosis. Cell proliferation and differentiation were evaluated. Mitochondrial respiratory function was analyzed.[6][7]

### Conclusion

The available preclinical data suggests that inhibition of HSD17B13 is a promising therapeutic strategy for NASH. INI-822 has demonstrated efficacy in reducing a marker of liver injury and fibrosis in both an in vivo rat model and a human cell-based in vitro model of NASH. BI-3231 has shown positive effects in reducing lipid accumulation and improving cellular health in an in vitro model of hepatocyte lipotoxicity.

While a direct head-to-head comparison in the same NASH model is not yet publicly available, the existing data for both compounds support the continued investigation of HSD17B13 inhibitors for the treatment of NASH. Further in vivo studies for BI-3231 in established NASH models would be beneficial for a more direct comparison of efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 BioSpace [biospace.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. businesswire.com [businesswire.com]
- 5. inipharm.com [inipharm.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn-bio.com [cn-bio.com]
- To cite this document: BenchChem. [HSD17B13 Inhibition in NASH: A Comparative Analysis of INI-822 and BI-3231]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371902#efficacy-comparison-of-hsd17b13-in-71-and-bi-3231-in-a-nash-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com